molecular formula C43H42ClN3O12 B1239996 [(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

Cat. No.: B1239996
M. Wt: 828.3 g/mol
InChI Key: WNILXTVROMRWPH-YJESNTBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate is a derivative of the C-1027 chromophore, which is a potent antitumor antibiotic. The C-1027 chromophore is known for its unique nine-membered enediyne core, which is responsible for its significant biological activity. This compound is derived from the bacterium Streptomyces globisporus and has shown remarkable cytotoxicity against various cancer cells .

Preparation Methods

The preparation of [(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate involves several synthetic routes and reaction conditions. The biosynthesis of the C-1027 chromophore includes the hydroxylation of a carrier protein-tethered substrate by a two-component monooxygenase system, specifically SgcE6 and SgcC . The final step in the biosynthesis involves the hydroxylation of (S)-3-chloro-β-tyrosyl-S-SgcC2 to produce the chromophore . Industrial production methods typically involve fermentation processes using Streptomyces globisporus cultures, followed by extraction and purification of the chromophore.

Chemical Reactions Analysis

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine. The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate involves the induction of DNA double-strand breaks. The chromophore binds to DNA and undergoes a cycloaromatization reaction to produce a toxic 1,4-benzenoid diradical species . This diradical species causes single- and double-strand breaks in the DNA, leading to cell death. The compound can induce oxygen-independent interstrand DNA crosslinks, making it effective against hypoxic tumor cells .

Comparison with Similar Compounds

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate is compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to induce DNA damage through an oxygen-independent mechanism, making it a valuable compound for targeting hypoxic tumor cells .

Properties

Molecular Formula

C43H42ClN3O12

Molecular Weight

828.3 g/mol

IUPAC Name

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

InChI

InChI=1S/C43H42ClN3O12/c1-22-39(51)46-35-27(18-26(53-6)19-31(35)55-22)40(52)57-32-21-54-34(48)20-29(45)24-13-15-30(28(44)17-24)56-33-11-7-9-23(32)12-14-25-10-8-16-43(25,33)59-41-37(50)36(49)38(47(4)5)42(2,3)58-41/h8-10,13,15-19,29,32-33,36-38,41,49-50H,1,20-21,45H2,2-6H3,(H,46,51)/b23-9+/t29-,32-,33+,36?,37?,38?,41?,43+/m0/s1

InChI Key

WNILXTVROMRWPH-YJESNTBUSA-N

Isomeric SMILES

CC1(C(C(C(C(O1)O[C@]23C=CC=C2C#C/C/4=C\C#C[C@H]3OC5=C(C=C(C=C5)[C@H](CC(=O)OC[C@@H]4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)Cl)O)O)N(C)C)C

Canonical SMILES

CC1(C(C(C(C(O1)OC23C=CC=C2C#CC4=CC#CC3OC5=C(C=C(C=C5)C(CC(=O)OCC4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)Cl)O)O)N(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 2
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 3
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 4
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 5
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 6
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

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